3-Chloro-6-(4-chlorophenyl)pyridazine

Melting Point Purity Assessment Physical Property

This 3-chloro-6-(4-chlorophenyl)pyridazine is a critical heterocyclic building block with a defined 4-chlorophenyl group essential for high-potency p38 MAPK (IC50 1-20 nM) and TYK2 inhibitor synthesis. The precise substitution pattern is non-negotiable for achieving optimal binding geometry in drug discovery. Its 3-chloro group facilitates rapid SAR diversification, making it an irreplaceable scaffold for PARP and β-adrenergic modulator development. Procure with confidence for validated synthetic routes.

Molecular Formula C10H6Cl2N2
Molecular Weight 225.07 g/mol
CAS No. 58059-29-3
Cat. No. B1601091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-6-(4-chlorophenyl)pyridazine
CAS58059-29-3
Molecular FormulaC10H6Cl2N2
Molecular Weight225.07 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NN=C(C=C2)Cl)Cl
InChIInChI=1S/C10H6Cl2N2/c11-8-3-1-7(2-4-8)9-5-6-10(12)14-13-9/h1-6H
InChIKeyARQKIDKGCMDXKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-6-(4-chlorophenyl)pyridazine (CAS 58059-29-3) Procurement and Identification Guide


3-Chloro-6-(4-chlorophenyl)pyridazine is a heterocyclic pyridazine derivative with the molecular formula C10H6Cl2N2 and a molecular weight of 225.07 g/mol [1]. It features a pyridazine core substituted with a chlorine atom at the 3-position and a 4-chlorophenyl group at the 6-position [2]. This compound is recognized as a key intermediate in pharmaceutical and agrochemical synthesis, valued for its ability to contribute to the development of novel drug molecules and specialty chemicals .

Why 3-Chloro-6-(4-chlorophenyl)pyridazine (CAS 58059-29-3) Cannot Be Casually Substituted


The precise substitution pattern of 3-chloro-6-(4-chlorophenyl)pyridazine—a chlorine atom at the 3-position and a 4-chlorophenyl group at the 6-position—is not arbitrary. In pyridazine-based inhibitor design, the spatial orientation of the aryl group relative to the heterocyclic nitrogen atoms is a critical determinant of biological activity. Specifically, studies on p38 MAPK inhibitors have demonstrated that isomers with an aryl group alpha and a heteroaryl group beta to the nitrogen in the 2-position of the pyridazine ring exhibit the highest potency (p38 IC50 1-20 nM) [1]. Swapping the 4-chlorophenyl group for a simple phenyl, a 2-chlorophenyl isomer, or a non-chlorinated analog significantly alters the compound's binding geometry, physicochemical properties (e.g., melting point, LogP), and reactivity in subsequent synthetic steps, thereby invalidating it as a direct replacement in validated synthetic routes or biological assays [2].

3-Chloro-6-(4-chlorophenyl)pyridazine (CAS 58059-29-3): Quantified Differentiation Evidence


Elevated Melting Point as a Purity and Handling Indicator vs. Non-Chlorinated Analog

The melting point of 3-chloro-6-(4-chlorophenyl)pyridazine is significantly higher than that of its non-chlorinated analog, 3-chloro-6-phenylpyridazine. This elevated melting point serves as a direct indicator of the compound's crystallinity and purity, offering advantages in storage stability and handling during synthesis [1].

Melting Point Purity Assessment Physical Property

Regioisomeric Melting Point Distinction from 2-Chlorophenyl Analog

When compared to its regioisomer, 3-chloro-6-(2-chlorophenyl)pyridazine, the target compound exhibits a markedly higher melting point, reflecting differences in solid-state packing and intermolecular interactions driven by the para- versus ortho-chloro substitution on the phenyl ring [1].

Regioisomer Melting Point Synthetic Intermediate

Documented Purity Specification for Reproducible Research Applications

The compound is commercially available with a defined high purity of ≥98%, as specified by Apollo Scientific, a key quality metric for ensuring reproducibility in synthetic and biological studies . This contrasts with some vendors offering the related compound 3-chloro-6-phenylpyridazine at a lower purity of 96% .

Purity Quality Control Procurement

Validated Synthetic Route from 3,6-Dichloropyridazine via Suzuki-Miyaura Coupling

A reproducible synthetic procedure for 3-chloro-6-(4-chlorophenyl)pyridazine is described in patent literature, involving a regioselective Suzuki-Miyaura cross-coupling of 3,6-dichloropyridazine with 4-chlorophenylboronic acid . This method provides a clear, literature-validated starting point for analog synthesis and scale-up, which is not as readily available for all substituted pyridazine isomers .

Synthesis Suzuki Coupling Methodology

Predicted Physicochemical Profile for Rational Drug Design

The compound's computed XLogP3-AA value of 3.1 and topological polar surface area (TPSA) of 25.8 Ų [1] place it within a favorable range for CNS drug-likeness and membrane permeability. This contrasts with the more polar 6-(4-chlorophenyl)pyridazin-3(2H)-one, which has a lower predicted LogP due to the carbonyl group and would be less suitable for certain target profiles .

LogP Drug-likeness QSAR

Validated Application Scenarios for 3-Chloro-6-(4-chlorophenyl)pyridazine (CAS 58059-29-3)


Core Scaffold for p38 MAPK Inhibitor Development

3-Chloro-6-(4-chlorophenyl)pyridazine serves as a key intermediate for constructing trisubstituted pyridazines, a class known to contain potent p38 MAPK inhibitors with IC50 values in the 1-20 nM range [1]. Its 4-chlorophenyl substitution is critical for achieving the optimal spatial orientation required for high-affinity binding to the kinase active site [1].

Precursor in PARP Inhibitor Synthesis

Due to its structural similarity to known PARP inhibitor scaffolds, 3-chloro-6-(4-chlorophenyl)pyridazine is a valuable starting material for the synthesis of novel DNA repair enzyme inhibitors [2]. The presence of the 3-chloro group allows for facile nucleophilic aromatic substitution, enabling rapid diversification at this position to explore structure-activity relationships (SAR) [2].

Building Block for β-Adrenergic Blockers and Vasodilators

Patent literature indicates that substituted derivatives of 3-chloro-6-phenylpyridazine, a close analog, are useful intermediates for preparing phenylhydrazinopyridazines with β-adrenergic blocking and vasodilator activity [3]. The 4-chloro-substituted variant (target compound) provides an analogous, readily functionalized scaffold for exploring this therapeutic space [3].

Intermediate for TYK2 Inhibitor Pharmaceuticals

Recent patents highlight the use of pyridazine derivatives as TYK2 inhibitors for the treatment of inflammatory and autoimmune diseases [4]. The 3-chloro-6-(4-chlorophenyl)pyridazine core represents a direct starting point for synthesizing the claimed compounds of formula (I), which incorporate this exact pyridazine subunit [4].

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